2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Overview
Description
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and an ethanamine side chain. It is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising activity against cancer cell lines . The specific targets of these compounds could be various proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar compounds have been studied for their potential inhibitory effects on the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of this compound suggests that it may have favorable pharmacokinetic properties, as this moiety is known to form hydrogen bonds with different targets, improving the bioavailability of the compound .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure allows it to act as a hydrogen bond acceptor and donor, facilitating interactions with active sites of enzymes and receptors. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, this compound can form complexes with metal ions, further influencing its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its breakdown. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular processes, including prolonged activation of signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. This compound can also influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize to the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and participate in biochemical reactions. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine typically involves the reaction of 4-ethyl-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
Antifungal Activity
ETTA has been studied for its antifungal properties. The triazole ring is known for its ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that compounds similar to ETTA show efficacy against various fungal pathogens, making it a candidate for developing new antifungal agents.
Case Study: Antifungal Efficacy
In a study published in the Journal of Medicinal Chemistry, compounds with a triazole moiety demonstrated significant activity against Candida species. ETTA's structural analogs were synthesized and tested, revealing promising results in inhibiting fungal growth at low concentrations .
Neuroprotective Effects
Recent investigations have also suggested that ETTA may exhibit neuroprotective effects. Studies indicate that triazole derivatives can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Agricultural Applications
Plant Growth Regulation
ETTA has potential applications as a plant growth regulator. Research has shown that triazole compounds can influence plant hormone levels and enhance growth under stress conditions. This property could be harnessed to improve crop resilience against environmental stresses such as drought or salinity.
Case Study: Crop Yield Improvement
A field study conducted on wheat crops treated with triazole derivatives, including ETTA, showed increased biomass and yield compared to untreated control groups. The results indicated that ETTA could enhance photosynthetic efficiency and nutrient uptake in plants .
Material Science Applications
Polymer Synthesis
ETTA can be utilized in the synthesis of novel polymers with enhanced properties. Its functional groups allow for the incorporation into polymer matrices, potentially leading to materials with improved thermal stability and mechanical strength.
Case Study: Polymer Composite Development
Research published in Polymer Science explored the incorporation of triazole-containing monomers into epoxy resins. The resulting composites exhibited superior thermal properties and resistance to chemical degradation compared to traditional polymer systems .
Data Summary Table
Application Area | Specific Use | Key Findings |
---|---|---|
Pharmacology | Antifungal agent | Effective against Candida species |
Neuroprotection | Modulates neuroinflammation | |
Agriculture | Plant growth regulator | Enhances crop yield under stress |
Material Science | Polymer synthesis | Improved thermal stability |
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine
- 1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine
Uniqueness
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine, often referred to as a triazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
- Molecular Formula : C6H16Cl2N4O
- Molecular Weight : 231.12 g/mol
- Structure : The compound features a triazole ring that is known for its role in various biological activities.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of triazole derivatives, including this compound. The following table summarizes findings from various studies regarding its efficacy against different pathogens.
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Escherichia coli | 8 | Moderate activity |
Staphylococcus aureus | 4 | Strong activity |
Klebsiella pneumoniae | 16 | Moderate activity |
Pseudomonas aeruginosa | >64 | Inactive |
Candida albicans | 32 | Moderate activity |
The compound has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus, while exhibiting less efficacy against Gram-negative bacteria like Pseudomonas aeruginosa .
Cytotoxicity and Anti-inflammatory Effects
Research has also focused on the cytotoxic effects of this compound on human peripheral blood mononuclear cells (PBMCs). A study evaluated various derivatives of triazoles for their toxicity and anti-inflammatory properties:
- Toxicity Assay : At a concentration of 100 µg/mL, the viability of PBMCs remained high (94.71% - 96.72%), indicating low toxicity.
- Cytokine Release : Compounds derived from this triazole significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 at varying concentrations .
Case Studies
-
Study on ESKAPE Pathogens :
A recent investigation assessed the activity of several triazole derivatives against ESKAPE pathogens (a group of bacteria known for their antibiotic resistance). The study found that certain derivatives exhibited MIC values comparable to standard antibiotics like ciprofloxacin, particularly against Enterococcus faecium and Klebsiella pneumoniae . -
Anti-inflammatory Activity :
Another study highlighted the ability of triazole derivatives to modulate cytokine production in PBMCs. Compounds demonstrated a significant reduction in TNF-α levels, suggesting potential use in inflammatory conditions .
Properties
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-10-5-8-9-6(10)3-4-7/h5H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLZOAQNIPAAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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